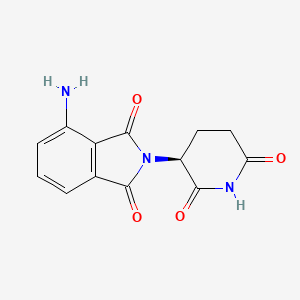

(S)-pomalidomide

Descripción general

Descripción

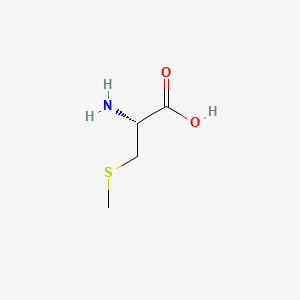

(S)-pomalidomide is a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. This compound has shown significant efficacy in patients who have relapsed or are refractory to other treatments, such as lenalidomide and bortezomib .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

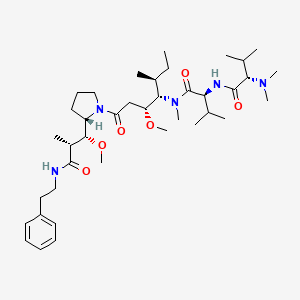

The synthesis of (S)-pomalidomide typically involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent. This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then reduced to form this compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. One such method involves a multi-step continuous flow synthesis, which enhances the efficiency and scalability of the production process . Another approach includes the use of secondary amines to improve yields in the preparation of pomalidomide-linkers .

Análisis De Reacciones Químicas

Types of Reactions

(S)-pomalidomide undergoes various chemical reactions, including:

Substitution Reactions: Alkylation and acylation of the aromatic amine.

Reduction Reactions: Reduction of nitro groups to amines.

Common Reagents and Conditions

Alkylation: Conducted in dimethyl sulfoxide (DMSO) at 130°C.

Acylation: Utilizes acyl chlorides or anhydrides under mild conditions.

Major Products

The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degraders and other therapeutic agents .

Aplicaciones Científicas De Investigación

(S)-pomalidomide has a wide range of scientific research applications:

Mecanismo De Acción

(S)-pomalidomide exerts its effects by binding to the E3 ligase cereblon, which leads to the ubiquitination and degradation of specific proteins such as Ikaros and Aiolos. This results in direct cytotoxic effects on multiple myeloma cells and stimulates immune activity by enhancing T cell and natural killer cell-mediated immunity .

Comparación Con Compuestos Similares

Similar Compounds

Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.

Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.

Uniqueness of (S)-pomalidomide

This compound is more potent than both thalidomide and lenalidomide, particularly in lenalidomide-resistant cases. It has a unique ability to bind cereblon and facilitate the degradation of specific proteins, making it highly effective in treating relapsed and refractory multiple myeloma .

Propiedades

IUPAC Name |

4-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202271-89-4 | |

| Record name | Pomalidomide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POMALIDOMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE4M42K6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

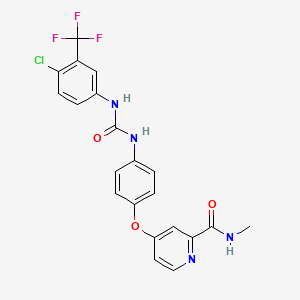

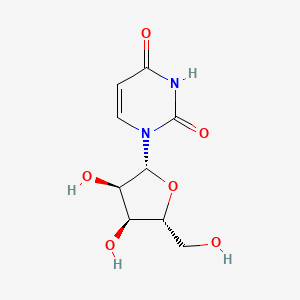

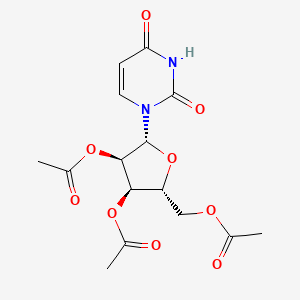

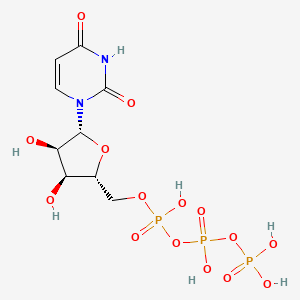

Feasible Synthetic Routes

Q1: What is Pomalidomide, and what makes it significant in treating Multiple Myeloma?

A1: Pomalidomide is an immunomodulatory drug (IMiD) clinically proven effective against Multiple Myeloma (MM). [, ] It belongs to a class of compounds known for their immunomodulatory, anti-angiogenic, and direct anti-tumor effects. [] Its efficacy, especially in relapsed and refractory cases, makes it a crucial treatment option. [, ]

Q2: How does Pomalidomide exert its anti-tumor activity in Multiple Myeloma?

A2: Pomalidomide binds to cereblon (CRBN), a protein component of the CRL4CRBN E3 ubiquitin ligase complex. [, , ] This binding promotes the recruitment and subsequent degradation of transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) by the proteasome. [, ] The degradation of IKZF1 and IKZF3 ultimately leads to apoptosis of myeloma cells. []

Q3: Does Pomalidomide impact the bone marrow microenvironment in Multiple Myeloma?

A3: While Pomalidomide's direct effects on the bone marrow microenvironment haven't been extensively addressed in the provided research, one study highlights the drug's ability to enhance Dexamethasone-induced killing of MM cells even within the protective context of bone marrow stromal cells. [] This suggests an interplay between Pomalidomide, existing therapies, and the tumor microenvironment.

Q4: How does Pomalidomide affect NK cell activity in the context of AML?

A4: Research suggests that Pomalidomide can enhance the natural killer (NK) cell-mediated immune response against Acute Myeloid Leukemia (AML) cells. [] It achieves this by directly inducing AML cell death and by increasing AML cell susceptibility to NK cell lysis. []

Q5: What is the molecular formula and weight of Pomalidomide?

A5: While the provided research papers do not explicitly state the molecular formula and weight of Pomalidomide, they can be easily found in publicly available chemical databases. Further information about spectroscopic data is not provided in these research papers.

Q6: How does the structure of Pomalidomide relate to its activity and potency?

A7: While the provided documents don’t dive deep into specific structure-activity relationships for Pomalidomide, research into an alternative compound, dBET1 (a thalidomide-JQ1 protein degrader), sheds light on the importance of specific structural elements in IMiDs. [] This research highlights how subtle differences in the IMiD structure can drastically alter its interaction with cereblon and subsequent downstream effects.

Q7: What are the known mechanisms of resistance to Pomalidomide in Multiple Myeloma?

A8: One study investigating Lenalidomide resistance (another IMiD) found that resistant MM cell lines exhibited a loss of cereblon protein expression. [] This finding suggests that alterations in cereblon levels could be a potential mechanism of resistance to IMiDs, including Pomalidomide, warranting further investigation.

Q8: Is there cross-resistance between Pomalidomide and other IMiDs like Lenalidomide?

A9: One study demonstrated that Pomalidomide maintains efficacy in MM patients who have relapsed or become refractory to Lenalidomide. [] This suggests that while some shared resistance mechanisms might exist, Pomalidomide can potentially overcome resistance pathways developed against other IMiDs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.